2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is characterized by the presence of a fluorine atom and an isopropoxy group on the phenyl ring, as well as a tetramethyl-1,3,2-dioxaborolane moiety. It is widely used in organic synthesis and various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. It is particularly useful in the construction of biologically active compounds and pharmaceuticals.
Biology: In biological research, it serves as a tool for studying enzyme mechanisms and developing new bioactive molecules. Its ability to form stable complexes with various biomolecules makes it a valuable reagent in biochemical assays.
Medicine: The compound is used in the development of new drugs, particularly in the field of cancer therapy. Its derivatives have shown potential as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: In the chemical industry, it is used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
Target of Action
It’s structurally related to a compound known as umbralisib , which is a dual phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε) inhibitor . These proteins play crucial roles in cellular processes such as cell growth and survival .
Mode of Action
If we consider its structural similarity to umbralisib, it might interact with its targets (pi3kδ and ck1ε) by binding to their active sites, thereby inhibiting their activity . This inhibition can lead to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound may affect the PI3K/AKT/mTOR signaling pathway, given its potential similarity to Umbralisib . This pathway is involved in multiple cellular processes, including protein synthesis, gene transcription, cell growth, and motility . Aberrant signaling in this pathway has been implicated in various hematological malignancies .
Result of Action
Based on its potential similarity to umbralisib, it might lead to a decrease in cell proliferation and survival, particularly in cells where the pi3k/akt/mtor pathway is overactive .
Biochemical Analysis
Biochemical Properties
2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular processes such as phosphorylation and dephosphorylation. The interaction of this compound with these enzymes can modulate their activity, thereby influencing downstream signaling pathways and cellular functions .
Additionally, this compound has been observed to bind to specific proteins, altering their conformation and activity. For instance, it can interact with receptor proteins on the cell surface, leading to changes in signal transduction mechanisms. The nature of these interactions is often characterized by non-covalent bonding, such as hydrogen bonding and van der Waals forces, which facilitate the reversible binding of the compound to its target biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with kinases can lead to the activation or inhibition of specific signaling cascades, thereby affecting cellular responses such as proliferation, differentiation, and apoptosis .
Moreover, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. This can result in the upregulation or downregulation of target genes, ultimately influencing cellular behavior and phenotype. Additionally, the compound’s effects on cellular metabolism are evident through its ability to alter metabolic flux and the levels of key metabolites, thereby affecting energy production and biosynthetic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is its binding to enzyme active sites, where it can act as an inhibitor or activator. For instance, the compound can inhibit the activity of kinases by occupying the ATP-binding pocket, thereby preventing the phosphorylation of substrate proteins .
In addition to enzyme inhibition, this compound can also modulate gene expression by binding to transcription factors and other DNA-binding proteins. This interaction can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular functions. Furthermore, the compound’s ability to interact with receptor proteins on the cell surface can trigger signal transduction pathways, leading to various cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor, as it can undergo degradation under certain conditions, leading to a decrease in its efficacy. Studies have shown that the compound remains stable for extended periods under controlled conditions, but exposure to light, heat, or reactive chemicals can accelerate its degradation .
Long-term effects of this compound on cellular function have also been documented. In vitro studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in gene expression and metabolic activity, which may have implications for its use in therapeutic applications. Additionally, in vivo studies have highlighted the potential for cumulative effects, where repeated administration of the compound can result in more pronounced biological responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity. Animal studies have indicated that careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in biosynthetic and catabolic pathways .
The interaction of this compound with metabolic enzymes can result in changes in metabolite levels, affecting cellular energy production and biosynthesis. This can have downstream effects on cellular function and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters that facilitate its entry into the cytoplasm .
Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also determined by its affinity for specific cell types and its ability to cross biological barriers, such as the blood-brain barrier .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications .
In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, the compound can affect energy production and metabolic processes. The localization of the compound to specific organelles can enhance its efficacy and specificity in modulating cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-4-isopropoxyphenylboronic acid with a suitable reagent under controlled conditions. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron and a palladium catalyst in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques like recrystallization or column chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including Suzuki-Miyaura cross-coupling, oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts, such as palladium(II) acetate, and a base like potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include biaryls, phenols, and various boronic acid derivatives, which are valuable intermediates in organic synthesis.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids, such as phenylboronic acid and 4-methoxyphenylboronic acid.
Fluorinated Compounds: Compounds like 3-fluoro-4-methoxyphenylboronic acid.
Isopropoxy Derivatives: Compounds with similar isopropoxy groups on the phenyl ring.
Uniqueness: 2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of fluorine and isopropoxy groups, which impart distinct chemical and biological properties. Its ability to undergo a wide range of reactions and its versatility in various applications set it apart from other similar compounds.
Properties
IUPAC Name |
2-(3-fluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFO3/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYVWKIIVJNFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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